molecular formula C12H12N2O2 B1425686 N-Methoxy-N-methylquinoline-6-carboxamide CAS No. 179873-51-9

N-Methoxy-N-methylquinoline-6-carboxamide

Cat. No. B1425686
M. Wt: 216.24 g/mol
InChI Key: QWFSFNKADLAQGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Methoxy-N-methylquinoline-6-carboxamide” is a chemical compound with the molecular formula C12H12N2O2 . Its molecular weight is 216.24 .


Molecular Structure Analysis

The molecular structure of “N-Methoxy-N-methylquinoline-6-carboxamide” consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“N-Methoxy-N-methylquinoline-6-carboxamide” has a predicted boiling point of 406.9±18.0 °C and a predicted density of 1.211±0.06 g/cm3 . Its pKa value is predicted to be 4.01±0.10 .

Scientific Research Applications

Antileishmanial Activity

N-Methoxy-N-methylquinoline-6-carboxamide derivatives have demonstrated significant antileishmanial activity. For example, a study on 6-methoxy-4-methyl-8-aminoquinoline derivatives showed remarkable effectiveness against Leishmania donovani in animal models. Some compounds in this class were found to be substantially more potent than standard antimonial drugs, indicating their potential as effective antileishmanial agents (Kinnamon et al., 1978).

Synthesis for Serotonin Receptors

Research on quinoline derivatives, including those similar to N-Methoxy-N-methylquinoline-6-carboxamide, has led to the development of novel serotonergic structures. These compounds have shown reasonable affinity in studies, suggesting potential applications in targeting serotonin receptors (Hanna-Elias et al., 2009).

Analytical Methods for Drug Quantitation

An analytical method using liquid chromatography was developed to quantify a candidate antileishmanial drug, which is a derivative of N-Methoxy-N-methylquinoline-6-carboxamide. This method, which includes oxidative electrochemical detection, demonstrates the compound's relevance in pharmacokinetic studies and drug monitoring (Anders et al., 1984).

Antitubercular Agents

N-Methoxy-N-methylquinoline-6-carboxamide derivatives have been explored as potential antitubercular agents. Several compounds in this class have shown active properties against various strains of Mycobacterium tuberculosis, indicating their potential in treating tuberculosis (Thomas et al., 2011).

properties

IUPAC Name

N-methoxy-N-methylquinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14(16-2)12(15)10-5-6-11-9(8-10)4-3-7-13-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFSFNKADLAQGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC2=C(C=C1)N=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-N-methylquinoline-6-carboxamide

Synthesis routes and methods I

Procedure details

To a solution of quinoline-6-carboxylic acid (10 g, 57.75 mmol) in DMF (200 mL) was added carbonyl diimidazole (10.3 g, 62.5 mmol) under nitrogen. The reaction was stirred for 1 hour. To the solution was added N,O-dimethyl hydroxylamine (5.6 g, 57.75 mmol), and the reaction was stirred at ambient temperature for 16 hours. The reaction was diluted with EtOAc (150 mL) and water (150 mL). The organic layer was separated, and the aqueous layer was extracted with EtOAc (5×100 mL). The organics were combined and washed with water (3×100 mL), brine (2×100 mL), dried over Na2SO4, filtered and concentrated to give quinoline-6-carboxylic acid methoxy-methyl-amide (11.97 g, 97% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 250 mL RB flask was charged with quinoline-6-carboxylic acid (5.00 g, 28.9 mmol), DCM (100 ml, 1554 mmol), oxalyl chloride (3.79 ml, 43.3 mmol), and a few drops of DMF and stirred at RT for 2 hours, then concentrated. The residue was taken up in DCM (100 ml, 1554 mmol), cooled to 0° C., then Hunig's Base (17.7 ml, 101 mmol) and N-methoxymethanamine hydrochloride (2.96 g, 30.3 mmol) were added slowly. The mixture was stirred at room temperature for 16 hours (91463-3-1). The mixture was diluted with DCM (200 mL), then washed with water (250 mL), sat. NaHCO3 (250 mL), and brine (250 mL). The organic layer was dried with MgSO4, filtered, and concentrated to give a brown oil, which was purified by MPLC eluting with 2-6% MeOH/DCM to give N-methoxy-N-methylquinoline-6-carboxamide (5.943 g, 95.2% yield) as a brown oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.79 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.7 mL
Type
reactant
Reaction Step Two
Quantity
2.96 g
Type
reactant
Reaction Step Two
[Compound]
Name
( 91463-3-1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

CDI (25.8 g, 151 mmol) was added to a solution of 6-quinolinecarboxylic acid (25 g, 141 mmol) in DMF and the mixture stirred at rt for 10 min. N,O-dimethylhydroxylamine hydrochloride (14.1 g, 142 mmol) was added and the mixture stirred for an additional hour. Brine was then added and the mixture extracted with EtOAc. The organic extracts were dried, filtered and concentrated to give the title compound as a yellow oil (tR 0.2 min (conditions 2), MH+=217).
Name
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step Two
Name
Brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methoxy-N-methylquinoline-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-Methoxy-N-methylquinoline-6-carboxamide
Reactant of Route 3
Reactant of Route 3
N-Methoxy-N-methylquinoline-6-carboxamide
Reactant of Route 4
Reactant of Route 4
N-Methoxy-N-methylquinoline-6-carboxamide
Reactant of Route 5
Reactant of Route 5
N-Methoxy-N-methylquinoline-6-carboxamide
Reactant of Route 6
Reactant of Route 6
N-Methoxy-N-methylquinoline-6-carboxamide

Citations

For This Compound
1
Citations
DK Kim, YI Lee, YW Lee, PM Dewang… - Bioorganic & medicinal …, 2010 - Elsevier
… After 10 min, a solution of N-methoxy-N-methylquinoline-6-carboxamide (2.80 mmol) in anhydrous THF (7 mL) was added dropwise to the reaction mixture, and the solution was …
Number of citations: 31 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.